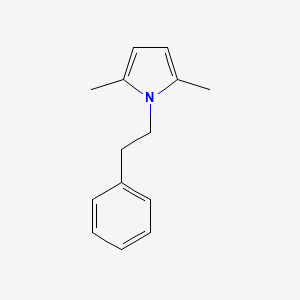

2,5-Dimethyl-1-phenethyl-1H-pyrrole

Descripción general

Descripción

2,5-Dimethyl-1-phenethyl-1H-pyrrole is an organic compound with the molecular formula C14H17N It belongs to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-1-phenethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce halogenated pyrroles .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2,5-Dimethyl-1-phenethyl-1H-pyrrole serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent for the development of more complex organic compounds. This includes the synthesis of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Reactivity and Functionalization

The compound can undergo several chemical transformations:

- Oxidation: Converts to carboxylic acids using agents like potassium permanganate.

- Reduction: The aldehyde group can be reduced to an alcohol using sodium borohydride.

- Substitution Reactions: Electrophilic substitution can occur at the pyrrole or phenyl rings, enabling further functionalization to enhance biological activity or alter physical properties .

Biological Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of 2,5-dimethylpyrrole derivatives in combating tuberculosis. Research indicates that specific analogues exhibit potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. For instance, derivatives with cyclohexanemethyl groups on the methyleneamine side chain showed significant bactericidal activity .

Monoclonal Antibody Production

Another notable application is in bioprocessing, where 2,5-dimethylpyrrole has been shown to enhance monoclonal antibody production in cell cultures. It improves cell-specific productivity while maintaining cell viability by modulating glucose uptake and ATP levels during cell growth . This application is particularly relevant in the development of therapeutic antibodies.

Medicinal Chemistry

Drug Development

The compound's derivatives are being explored for their therapeutic potential. For example, some derivatives have demonstrated promising activity against Gram-positive and Gram-negative bacteria, suggesting their utility as antibiotic agents . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole scaffold can significantly influence biological activity, paving the way for new drug candidates.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile reagent for organic synthesis |

| Biological Research | Antimycobacterial agents | Potent activity against M. tuberculosis and MDR strains |

| Bioprocessing | Enhancing mAb production | Increased cell-specific productivity without reducing viability |

| Medicinal Chemistry | Antibiotic development | Potential new drug candidates with modified pyrrole structures |

Case Studies

Case Study 1: Antitubercular Derivatives

A study investigated various derivatives of 2,5-dimethylpyrrole that exhibited high activity against M. tuberculosis with minimal cytotoxicity to human cells. Compounds like 5n and 5q were identified as having MIC90 values below 1 µg/mL against resistant strains .

Case Study 2: Monoclonal Antibody Production Enhancement

Research demonstrated that supplementing cell cultures with 2,5-dimethylpyrrole led to a significant increase in monoclonal antibody yield while improving metabolic parameters such as ATP production and glucose uptake rates .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-1-phenethyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethyl-1-phenyl-1H-pyrrole: Similar in structure but with a phenyl group instead of a phenethyl group.

2,5-Dimethyl-1H-pyrrole: Lacks the phenethyl substituent, making it less complex.

1-Phenyl-2,5-dimethylpyrrole: Another structurally related compound with different substituents.

Uniqueness

2,5-Dimethyl-1-phenethyl-1H-pyrrole is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for targeted applications in various fields of research and industry .

Actividad Biológica

2,5-Dimethyl-1-phenethyl-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.30 g/mol. The compound features a pyrrole ring substituted with both methyl and phenethyl groups, which contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds within the pyrrole family exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains .

- Cytotoxicity : Selected derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. For instance, certain analogues exhibited bactericidal effects or bacteriostatic activity comparable to established antitubercular agents .

- Antileukemic Properties : Derivatives of 2,5-dimethylpyrrole have been studied for their antileukemic activity, indicating potential use in cancer treatment .

The biological activity of this compound is often attributed to the presence of the pyrrole ring, which enhances interaction with various biological targets. Computational studies suggest that this compound can bind effectively to specific pockets within bacterial structures, contributing to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify key features that enhance the biological activity of pyrrole derivatives. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,5-Dimethylpyrrole | Basic pyrrole structure | Antimicrobial |

| 4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Modified pyrrole with enhanced potency | Increased mAb production |

| Ethyl 2,5-dimethylpyrrole-3-carboxylate | Contains ethyl group | Antitubercular |

The presence of bulky substituents on the pyrrole scaffold has been shown to improve binding affinity and enhance biological activity against pathogens like M. tuberculosis .

Case Studies

- Antitubercular Activity : A study exploring derivatives of 2,5-dimethylpyrroles identified new compounds with potent inhibitory effects against M. tuberculosis strains. The most active derivatives exhibited an MIC90 below 1 µg/mL and low cytotoxicity against mammalian cells .

- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of pyrrole derivatives revealed significant growth inhibition in leukemia cell lines. These findings support further investigation into their therapeutic potential in oncology .

- Monoclonal Antibody Production : A derivative was found to enhance monoclonal antibody production in cell cultures while suppressing cell growth, indicating its utility in biopharmaceutical applications .

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

- Mechanistic Studies : Further elucidation of the mechanisms underlying its biological effects.

- Pharmacokinetics : Investigating bioavailability, metabolism, and excretion to understand its therapeutic potential better.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in humans for conditions like tuberculosis and cancer.

Propiedades

IUPAC Name |

2,5-dimethyl-1-(2-phenylethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-12-8-9-13(2)15(12)11-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDQUNMUOIQIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368683 | |

| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50691-34-4 | |

| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.